Dihomo-gamma-linolenic acid

Catalog No.
S526306
CAS No.
1783-84-2
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihomo-gamma-linolenic acid

CAS Number

1783-84-2

Product Name

Dihomo-gamma-linolenic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

8,11,14 Eicosatrienoic Acid, 8,11,14-Eicosatrienoic Acid, Dihomo gamma Linolenic Acid, Dihomo-gamma-Linolenic Acid, Dihomogammalinolenic Acid, Homo gamma Linolenic Acid, Homo-gamma Linolenic Acid, Linolenic Acid, Homo-gamma, Ro 12 1989, Ro 12-1989, Ro 121989

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

Description

The exact mass of the compound Dihomo-gamma-linolenic acid is 306.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids. It belongs to the ontological category of fatty acid 20:3 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihomo-gamma-linolenic acid (DGLA) is an n-6 polyunsaturated fatty acid with growing interest in scientific research. It has a crucial role in the body's production of eicosanoids, signaling molecules involved in various physiological processes []. Here's a breakdown of its potential applications based on scientific studies:

Anti-inflammatory Effects

DGLA serves as a precursor to prostaglandin E1 (PGE1), an eicosanoid with anti-inflammatory properties []. Studies suggest that DGLA supplementation might be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and atopic dermatitis []. However, some research shows conflicting results, highlighting the need for further investigation [].

Immune Response Modulation

Recent research suggests DGLA might play a role in regulating the immune response. A study showed promise for DGLA supplementation in reducing allergic symptoms caused by pollen exposure []. More research is needed to understand the specific mechanisms and potential applications for various allergies and immune disorders.

Dihomo-gamma-linolenic acid (DGLA), also known as cis,cis,cis-8,11,14-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid belonging to the omega-6 (ω-6) family []. It is an intermediate metabolite in the conversion of linoleic acid (LA) to arachidonic acid (AA) in the body []. DGLA is naturally produced in the body from gamma-linolenic acid (GLA) by elongation, and although some sources exist, it's found only in trace amounts in animal products []. Due to its potential health benefits, DGLA has gained interest in scientific research, particularly for its anti-inflammatory and immune-modulating properties [, ].


Molecular Structure Analysis

DGLA has a 20-carbon chain with three double bonds located between carbons 8, 11, and 14, all in the cis configuration []. The presence of these double bonds creates kinks in the molecule, making it less rigid compared to saturated fatty acids. This structural feature is crucial for its interactions with enzymes and receptors in the body [].


Chemical Reactions Analysis

Synthesis

DGLA is synthesized in the body from GLA by the enzyme Delta-5 desaturase []. This reaction can be represented by the following equation:

γ-Linolenic Acid (GLA) + NADPH + H+ -> DGLA + NADP+

Elongation to AA

DGLA can be further converted to arachidonic acid (AA) by another enzyme, elongase-2 [].

DGLA + Malonyl-CoA -> AA + CoA

Other Reactions

DGLA serves as a precursor for the synthesis of various eicosanoids, including prostaglandins and leukotrienes, which are signaling molecules involved in inflammation, immune response, and other physiological processes []. The specific eicosanoid produced depends on the enzymatic pathway involved.

Physical and Chemical Properties

The mechanism of action of DGLA is likely multifaceted. It is believed to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for the same enzymes involved in eicosanoid synthesis []. This can lead to the production of less pro-inflammatory and more anti-inflammatory eicosanoids. Additionally, DGLA may directly modulate immune cell function and signaling pathways [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

7.2

Exact Mass

306.2559

LogP

6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC398RK06S

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Dihomo gamma-linolenic acid or DHLA is an n-6 (omega-6) polyunsaturated fatty acid. It is comprised of 20 carbon atoms and three double bonds. DHLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA). DHLA is then converted into prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.

Other CAS

1783-84-2

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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